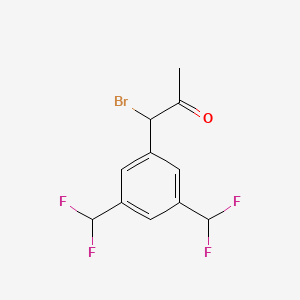
3-Bromo-5-(tert-butyl)-1,1-dimethyl-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(tert-butyl)-1,1-dimethyl-1H-indene is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields, including organic synthesis and medicinal chemistry. The presence of a bromine atom and a tert-butyl group in the structure of this compound makes it particularly interesting for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(tert-butyl)-1,1-dimethyl-1H-indene can be achieved through several synthetic routes. One common method involves the bromination of 5-(tert-butyl)-1,1-dimethyl-1H-indene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-(tert-butyl)-1,1-dimethyl-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated indene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of 5-(tert-butyl)-1,1-dimethyl-1H-indene derivatives with various functional groups.
Oxidation: Formation of 5-(tert-butyl)-1,1-dimethyl-1H-indene-3-one or corresponding carboxylic acids.
Reduction: Formation of 5-(tert-butyl)-1,1-dimethyl-1H-indene.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(tert-butyl)-1,1-dimethyl-1H-indene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Catalysis: Employed as a ligand or catalyst in various chemical reactions, including cross-coupling reactions.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(tert-butyl)-1,1-dimethyl-1H-indene depends on the specific chemical reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(tert-butyl)-1,1-dimethyl-1H-indene: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-1,1-dimethyl-1H-indene: Lacks the tert-butyl group, affecting its steric and electronic properties.
5-Bromo-1,1-dimethyl-1H-indene: Lacks the tert-butyl group, leading to different reactivity and applications.
Uniqueness
3-Bromo-5-(tert-butyl)-1,1-dimethyl-1H-indene is unique due to the presence of both a bromine atom and a tert-butyl group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications. The bromine atom enhances its reactivity in substitution reactions, while the tert-butyl group provides steric hindrance and stability.
Eigenschaften
Molekularformel |
C15H19Br |
|---|---|
Molekulargewicht |
279.21 g/mol |
IUPAC-Name |
3-bromo-5-tert-butyl-1,1-dimethylindene |
InChI |
InChI=1S/C15H19Br/c1-14(2,3)10-6-7-12-11(8-10)13(16)9-15(12,4)5/h6-9H,1-5H3 |
InChI-Schlüssel |
KUZWHEWVSODLIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(C2=C1C=CC(=C2)C(C)(C)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14069361.png)
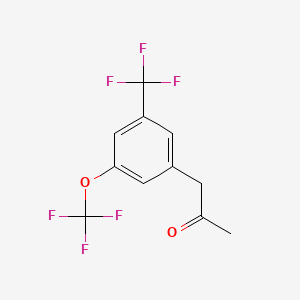

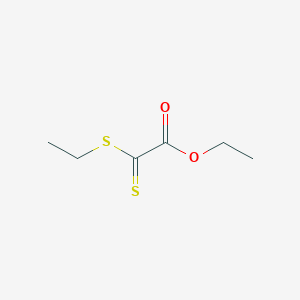
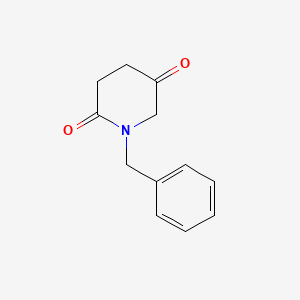
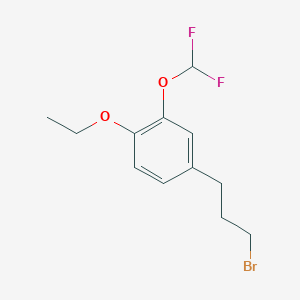
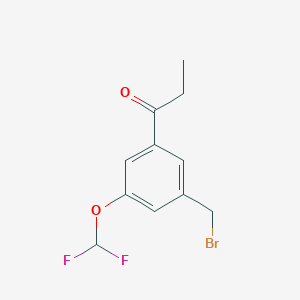
![10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine](/img/structure/B14069396.png)


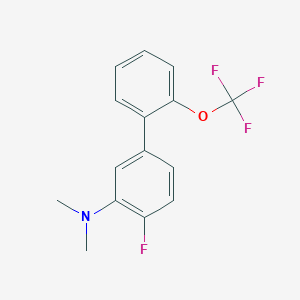
![2-Thioxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B14069430.png)

